Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate

Pharmaceutical Intermediates Quality Control Analytical Standards

This polysubstituted pyridine scaffold delivers three critical advantages for medicinal chemistry: (1) the 6-tert-butyl group provides steric shielding for regioselective functionalization, directly addressing the selectivity gaps left by unsubstituted analogs; (2) the ≥98% purity grade minimizes catalyst-poisoning impurities in metal-catalyzed couplings (Suzuki, Buchwald-Hartwig); and (3) multi-supplier availability via ISO-certified sources ensures supply chain redundancy for ongoing discovery programs. Procure with confidence—request a Certificate of Analysis with every batch.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 100616-09-9
Cat. No. B019583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate
CAS100616-09-9
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=C1)C(C)(C)C)C#N
InChIInChI=1S/C13H16N2O3/c1-5-18-12(17)8-6-10(13(2,3)4)15-11(16)9(8)7-14/h6H,5H2,1-4H3,(H,15,16)
InChIKeyATDUMDBRIKHOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS 100616-09-9): Procurement-Ready Pyridine Building Block for Heterocyclic Synthesis


Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS 100616-09-9) is a polysubstituted pyridine derivative belonging to the isonicotinate ester class. Its molecular structure integrates a tert-butyl group at the 6-position, a cyano group at the 3-position, a hydroxyl group at the 2-position (existing in keto-enol tautomerism with the 2-oxo-1,2-dihydropyridine form), and an ethyl ester moiety at the 4-position, yielding the molecular formula C13H16N2O3 with a molecular weight of 248.28 g/mol . The compound is cataloged under MDL number MFCD00173781 and is recognized by the alternative IUPAC designation ethyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate, reflecting its predominant tautomeric form . This highly functionalized scaffold serves as a versatile intermediate in medicinal chemistry and pharmaceutical R&D, offering multiple reactive handles (ester for hydrolysis/amidation, cyano for tetrazole formation or reduction, and the heterocyclic core for further elaboration) for the construction of more complex pyridine-containing bioactive molecules [1].

Why Unverified Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate Substitution Compromises Synthetic Reproducibility and QC Compliance


Generic substitution of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate with in-class analogs such as Ethyl 3-cyano-2-hydroxyisonicotinate (lacking the 6-tert-butyl substituent) or Methyl 3-cyano-5-hydroxyisonicotinate (differing in both ester and hydroxyl regiochemistry) introduces critical risks that cascade through subsequent synthetic steps. The 6-tert-butyl group is not merely a lipophilic appendage; it confers steric shielding that modulates electrophilic aromatic substitution regioselectivity, alters tautomeric equilibrium at the 2-hydroxy/2-oxo position, and influences solubility and chromatographic behavior . Replacing the ethyl ester with a methyl ester, or shifting the hydroxyl group from the 2-position to the 5-position, changes both the reactivity profile and the physicochemical properties (LogP, PSA) that govern intermediate isolation and purification [1]. Without validated purity specifications and documented storage conditions, procurement from non-verified sources risks introducing impurities that poison catalysts in downstream metal-catalyzed couplings or generate side products that co-elute during preparative HPLC, ultimately eroding batch-to-batch reproducibility and jeopardizing regulatory compliance in GMP-adjacent research environments.

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate: Quantified Procurement-Grade Specifications and Comparative Availability Analysis


Purity Specification: Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate Offers NLT 98% Certified Purity for QC-Critical Applications

Multiple verified suppliers for Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS 100616-09-9) consistently specify a minimum purity of 95%, with at least one ISO-certified supplier (MolCore) offering a higher NLT 98% grade for applications requiring stringent impurity profiling . In contrast, structurally related comparator compounds such as Methyl 3-cyano-5-hydroxyisonicotinate (CAS 1804409-52-6) and 5-(3-Cyanophenyl)-2-hydroxyisonicotinic acid (CAS 1261903-41-6) are commercially available only at a 95% minimum purity specification from catalog suppliers, with no listed higher-grade options in standard procurement channels [1][2]. The availability of a certified NLT 98% grade provides procurement teams with a documented purity tier suitable for analytical method development, impurity reference standard qualification, and synthetic steps where catalyst poisoning by trace impurities is a documented concern.

Pharmaceutical Intermediates Quality Control Analytical Standards

Storage Stability: Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate Specifications Include Defined 2–8°C Refrigerated Storage for Long-Term Integrity

Procurement documentation for Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS 100616-09-9) from multiple suppliers explicitly specifies a refrigerated storage condition of 2–8°C for long-term preservation of chemical integrity [1]. This defined cold-chain requirement is supported by physical property data including a calculated boiling point of 390.2°C at 760 mmHg and a flash point of 189.8°C, indicating thermal stability under ambient handling conditions but recommending refrigerated storage to mitigate hydrolytic degradation of the ethyl ester moiety over extended periods . In contrast, the comparator Ethyl 3-cyano-2-hydroxyisonicotinate (lacking the 6-tert-butyl substituent) is described with generic storage guidance only—"generally stable under standard laboratory conditions" and "protect from moisture and light"—without a specified temperature-controlled storage range documented in its technical datasheet . The absence of a defined cold-storage specification for the comparator introduces ambiguity in inventory management protocols and increases the risk of undetected degradation in procurement scenarios where long-term compound banking is required.

Compound Stability Inventory Management Laboratory Operations

Regioisomeric Specificity: The 6-tert-Butyl Substitution Pattern Confers Unique Steric and Electronic Properties Not Replicable by Unsubstituted or Differently Substituted Analogs

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate features a tert-butyl group at the pyridine 6-position, which is absent in the comparator Ethyl 3-cyano-2-hydroxyisonicotinate . This substitution creates a sterically demanding environment adjacent to the pyridine nitrogen, which can influence: (i) the tautomeric equilibrium between 2-hydroxy and 2-oxo forms, (ii) the nucleophilic/electrophilic substitution regioselectivity on the pyridine ring, and (iii) the compound's chromatographic retention behavior and calculated physicochemical properties, including a LogP of 2.13308 and a topological polar surface area of 83.21 Ų [1]. The unsubstituted comparator lacks this steric bulk, making it unsuitable as a drop-in replacement in synthetic sequences where the tert-butyl group is deliberately employed to block an undesired reaction pathway or to modulate the electronic properties of the pyridine nitrogen. Furthermore, the target compound's 2-hydroxy/3-cyano/4-ester regioisomeric pattern differs fundamentally from the 3-cyano/5-hydroxy/4-ester arrangement found in Methyl 3-cyano-5-hydroxyisonicotinate, which presents a distinct hydrogen-bonding network and altered nucleophilic substitution reactivity [2]. This level of substitution specificity is critical in medicinal chemistry campaigns where subtle structural modifications can dramatically alter target binding affinity and selectivity.

Structure-Activity Relationship Steric Shielding Regioselectivity

Supplier Network Diversity: Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate Benefits from Multiple Verified Procurement Channels with Documented Quality Assurance

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate (CAS 100616-09-9) is commercially available from a diverse network of established chemical suppliers including AKSci, ChemScene, Pharmaffiliates, MolCore, CymitQuimica, and Leyan, each providing documented purity specifications (95% minimum, with options for 95+% and NLT 98%), MDL number (MFCD00173781), and material safety data sheets upon request [1]. This multi-supplier landscape provides procurement flexibility, competitive pricing, and supply chain redundancy—critical factors for pharmaceutical R&D programs where uninterrupted access to key intermediates is essential. In contrast, structurally distinct analogs such as Methyl 3-cyano-5-hydroxyisonicotinate (CAS 1804409-52-6) exhibit significantly narrower commercial availability, with limited supplier listings and higher catalog pricing (e.g., approximately $2,982 per gram from one listed supplier), constraining procurement options and potentially increasing project costs [2]. The target compound's broader supplier base translates to reduced lead times, lower risk of single-source dependency, and greater negotiating leverage for bulk purchases.

Supply Chain Vendor Qualification Procurement Risk Management

Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate: Evidence-Backed Procurement Scenarios for Pharmaceutical R&D and Heterocyclic Synthesis


Pharmaceutical Intermediate: Building Block for Kinase Inhibitor and GPCR Modulator Scaffolds

The densely functionalized pyridine core of Ethyl 6-(tert-butyl)-3-cyano-2-hydroxyisonicotinate provides multiple synthetic handles (cyano, ester, hydroxyl/oxo) for constructing advanced pharmaceutical intermediates. The NLT 98% purity grade available from ISO-certified suppliers ensures that this building block enters synthetic sequences with minimal impurities that could otherwise compromise metal-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) critical for assembling kinase inhibitor cores or GPCR-targeted heterocyclic frameworks. The defined 2–8°C storage specification [1] supports long-term compound banking in medicinal chemistry CROs and pharma discovery units where intermediate stability over multi-month campaigns is essential for SAR consistency.

Analytical Reference Standard and Impurity Profiling in QC Laboratories

The availability of a certified NLT 98% purity grade , combined with the documented MDL number MFCD00173781 and the multi-supplier vendor network offering Certificates of Analysis upon request , positions this compound as a suitable candidate for use as an analytical reference standard or for impurity profiling method development in pharmaceutical QC environments. The tert-butyl substituent imparts unique chromatographic retention properties (calculated LogP 2.13308) [2] that distinguish this compound from less substituted analogs, facilitating its use as a system suitability marker in HPLC and LC-MS methods for monitoring synthetic intermediates in regulated workflows.

Sterically Shielded Pyridine Scaffold for Regioselective Functionalization

The 6-tert-butyl group provides steric shielding adjacent to the pyridine nitrogen, which can be strategically exploited to direct electrophilic substitution or metalation reactions to the less hindered positions of the pyridine ring. This steric control element is absent in unsubstituted analogs such as Ethyl 3-cyano-2-hydroxyisonicotinate , making the target compound uniquely suited for synthetic sequences where regioselectivity is critical. The multi-supplier commercial availability ensures that procurement teams can source this specialized scaffold without single-vendor dependency, reducing supply chain risk for ongoing medicinal chemistry programs.

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